![molecular formula C16H18N4O2S B2750802 1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 1031578-46-7](/img/structure/B2750802.png)
1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[4,3-d]pyrimidin-7-ones are a type of aromatic heterocyclic compounds . They have been studied for their potential pharmacological effects, including antibacterial activities and cyclin-dependent kinases (CDKs) inhibitory activities .
Synthesis Analysis
The synthesis of pyrazolo[4,3-d]pyrimidin-7-ones involves several steps, including the design, synthesis, and evaluation of their antibacterial activities and CDKs inhibitory activities . The specific synthesis process for “1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one” is not available in the sources I found.Molecular Structure Analysis
The molecular structure of pyrazolo[4,3-d]pyrimidin-7-ones includes an aromatic substitution at position 3 and a cyclic amide keto-function at position 7 . The specific molecular structure of “this compound” is not available in the sources I found.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[4,3-d]pyrimidin-7-ones include condensation, cyclization, and elimination reactions . The specific chemical reactions for “this compound” are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
- The compound has been used as a starting point in the synthesis of various novel heterocyclic compounds. These compounds include thiazolopyrimidines, thiazolodipyrimidines, and other derivatives with potential medicinal applications. The focus of these studies is often on developing new anti-inflammatory, analgesic, or antimicrobial agents, as seen in research by Abu‐Hashem et al. (2020) in "Molecules" (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Anticancer Activity
- Novel pyrazole derivatives, including those related to the specified compound, have shown potential as antimicrobial and anticancer agents. These compounds have been evaluated for their in vitro activity against various microorganisms and cancer cell lines, suggesting their possible use in developing new treatments. This is evidenced in the work of Hafez et al. (2016) in "Bioorganic & Medicinal Chemistry Letters" (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antifungal and Antibacterial Properties
- The synthesis of chromone-pyrimidine coupled derivatives, including variations of the specified compound, has been reported with a focus on their antifungal and antibacterial properties. These compounds have undergone in vitro evaluation for their potential in treating various microbial infections. Tiwari et al. (2018) in "Molecules" conducted a study that highlights this application (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).
Cytotoxicity and Cancer Research
- Research into the cytotoxicity of pyrazole and pyrazolopyrimidine derivatives, which include compounds structurally related to the specified chemical, has been conducted to assess their potential in cancer treatment. These studies often involve in vitro evaluation against various cancer cell lines. An example is the work of Hassan, Hafez, and Osman (2014) in "Scientia Pharmaceutica" (Hassan, Hafez, & Osman, 2014).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on pyrazolo[4,3-d]pyrimidin-7-ones could include further studies on their potential pharmacological effects, as well as the development of new synthesis methods . The specific future directions for “1-ethyl-6-(4-methoxybenzyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one” are not available in the sources I found.
Propiedades
IUPAC Name |
1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-5-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-4-20-14-13(10(2)18-20)17-16(23)19(15(14)21)9-11-5-7-12(22-3)8-6-11/h5-8H,4,9H2,1-3H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQBKTDXDKRXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)NC(=S)N(C2=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-3-cycloheptyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2750720.png)
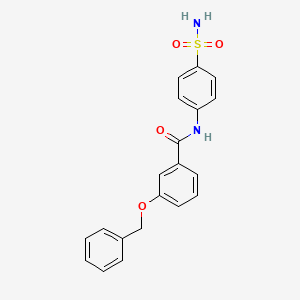
![2-[(2-Fluorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2750722.png)
![1-benzyl-N~5~-(2-fluoro-4-methylphenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2750723.png)
![N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2750724.png)
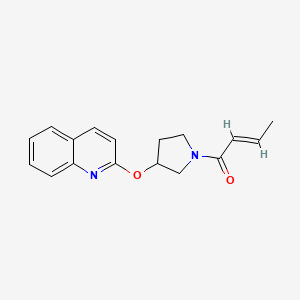
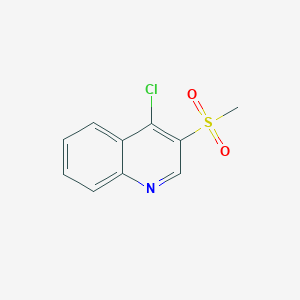
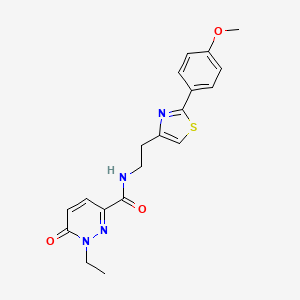
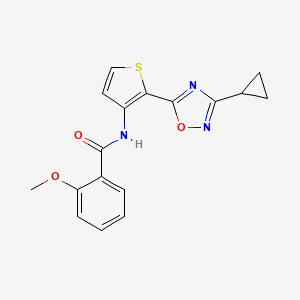
![N-(2,5-difluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2750735.png)
![2-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B2750736.png)
![4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2750738.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2750740.png)
